![molecular formula C20H15ClFN5O2 B2359234 2-[6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1251589-53-3](/img/structure/B2359234.png)
2-[6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide
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Overview
Description
1,2,4-Triazoles are a class of azaheterocyclic compounds that have been the focus of renewed interest among organic and medicinal chemists due to their stability and difficulty to cleave . They act as important pharmacophores by interacting with biological receptors with high affinity owing to their dipole character, hydrogen bonding capacity, rigidity, and solubility .
Molecular Structure Analysis
1,2,4-Triazole exists in two tautomeric forms A and B in which 1H-1,2,4-triazole (A) is more stable than 4H-1,2,4-triazole (B) . The IR absorption spectra of 1,2,4-triazole derivatives are characterized by the presence of two signals for C=O groups .Scientific Research Applications
- Researchers have explored CHEMBL4525705 for its potential as an anticancer agent. Its triazolo-pyridazinone scaffold and interaction with specific cellular targets make it an intriguing candidate for cancer therapy. Studies have investigated its effects on tumor cell growth, apoptosis, and metastasis inhibition .
- The compound’s structure suggests anti-inflammatory properties. Researchers have examined its impact on inflammatory pathways, including cytokine production and NF-κB signaling. Understanding its anti-inflammatory mechanisms could lead to novel treatments for inflammatory diseases .
- CHEMBL4525705’s central nervous system (CNS) activity has attracted attention. Studies have explored its potential as a neuroprotective agent, particularly in neurodegenerative conditions like Alzheimer’s disease. Investigating its interactions with neurotransmitter receptors and neuroinflammatory pathways is crucial .
- The compound’s cardiovascular effects have been studied. Researchers have investigated its impact on blood pressure regulation, vascular tone, and endothelial function. Understanding its mechanisms could contribute to cardiovascular drug development .
- CHEMBL4525705’s chemical structure hints at antimicrobial potential. Researchers have evaluated its activity against bacteria, fungi, and viruses. Further studies are needed to determine its efficacy and safety as an antimicrobial agent .
- Scientists have explored CHEMBL4525705 as a building block for drug delivery systems. Its unique structure allows for modification and conjugation with other molecules. By incorporating it into nanocarriers or prodrugs, targeted drug delivery can be achieved .
Anticancer Properties
Anti-Inflammatory Activity
Neurological Disorders
Cardiovascular Applications
Antimicrobial Properties
Drug Delivery Systems
These applications highlight the versatility of CHEMBL4525705 and its potential impact across diverse scientific fields. However, further research, including preclinical and clinical studies, is essential to fully unlock its therapeutic potential . If you’d like more information on any specific area, feel free to ask! 😊
Mechanism of Action
The mechanism of action of 1,2,4-triazole derivatives can vary depending on the specific compound and its intended use. Some 1,2,4-triazole derivatives have been found to exhibit antifungal, antibacterial, anticancer, anticonvulsant, antituberculosis, antiviral, antiparasitic, analgesic, and anti-inflammatory activities .
Future Directions
The future directions for research on 1,2,4-triazole derivatives could include the design and synthesis of new compounds with improved efficacy and selectivity, as well as further studies on their pharmacological activities and mechanisms of action . The development of novel potential drug candidates based on the 1,2,4-triazole scaffold is a promising area of research .
properties
IUPAC Name |
2-[6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFN5O2/c1-12-2-7-15(10-16(12)22)23-19(28)11-26-20(29)27-18(25-26)9-8-17(24-27)13-3-5-14(21)6-4-13/h2-10H,11H2,1H3,(H,23,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQGOIXUEZYWHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)C4=CC=C(C=C4)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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